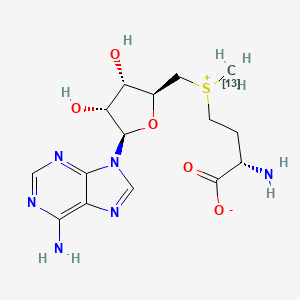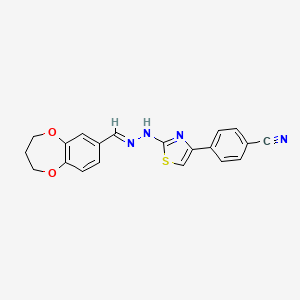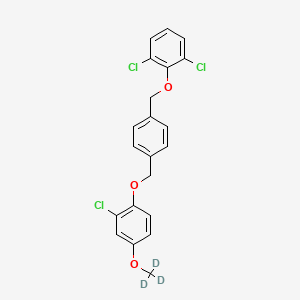
Pocapavir-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for Pocapavir-d3 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Pocapavir-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Aplicaciones Científicas De Investigación
Pocapavir-d3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity. In biology, it is used to investigate the interactions between viruses and host cells. In medicine, this compound is being studied for its potential to treat enterovirus infections, including polio and coxsackievirus. In industry, it is used in the development of antiviral drugs and therapies .
Mecanismo De Acción
The mechanism of action of Pocapavir-d3 involves its ability to inhibit the capsid of enteroviruses. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process. The molecular targets of this compound include the viral capsid proteins, and the pathways involved in its action are related to the viral replication cycle .
Comparación Con Compuestos Similares
Pocapavir-d3 is unique in its ability to inhibit the capsid of enteroviruses. Similar compounds include pleconaril, rupintrivir, and vapendavir, which also act as antiviral agents but have different mechanisms of action and target different stages of the viral life cycle. This compound stands out due to its specific activity against enterovirus capsids .
Propiedades
Fórmula molecular |
C21H17Cl3O3 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |
Clave InChI |
XXMDDBVNWRWNCW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


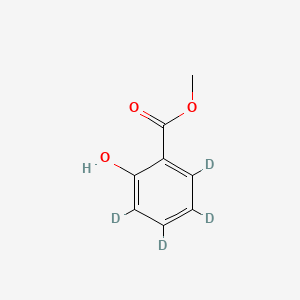
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
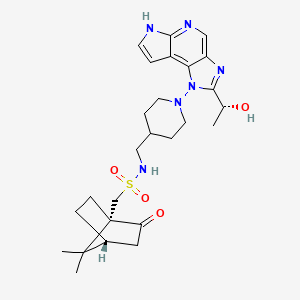
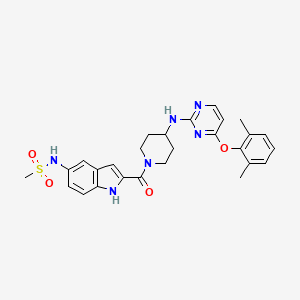
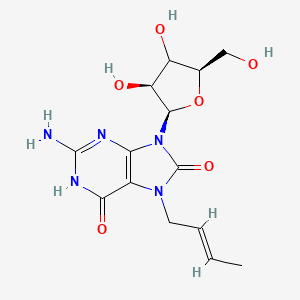
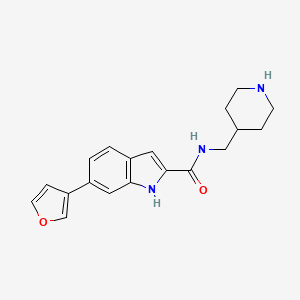
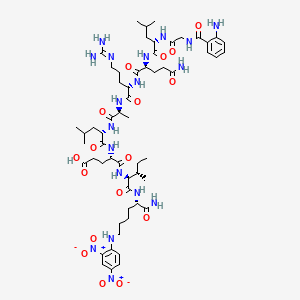
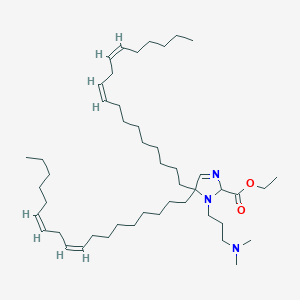
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)



